molecular formula C13H15NO B13004774 2-(Cyclopropylmethoxy)-4,6-dimethylbenzonitrile

2-(Cyclopropylmethoxy)-4,6-dimethylbenzonitrile

Cat. No.: B13004774
M. Wt: 201.26 g/mol
InChI Key: SWZQXGGFZKVGOQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4,6-dimethylbenzonitrile is an organic compound with a complex structure that includes a cyclopropylmethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzonitrile typically involves multiple steps. One common method starts with the preparation of the intermediate 2-hydroxy-4,6-dimethylbenzonitrile. This intermediate is then reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4,6-dimethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Formation of cyclopropylmethoxy-4,6-dimethylbenzoic acid.

    Reduction: Formation of 2-(cyclopropylmethoxy)-4,6-dimethylbenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4,6-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4,6-dimethylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-4-methylbenzonitrile
  • 2-(Cyclopropylmethoxy)-6-methylbenzonitrile
  • 2-(Cyclopropylmethoxy)-4,6-dichlorobenzonitrile

Uniqueness

2-(Cyclopropylmethoxy)-4,6-dimethylbenzonitrile is unique due to the presence of both cyclopropylmethoxy and dimethyl groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4,6-dimethylbenzonitrile

InChI

InChI=1S/C13H15NO/c1-9-5-10(2)12(7-14)13(6-9)15-8-11-3-4-11/h5-6,11H,3-4,8H2,1-2H3

InChI Key

SWZQXGGFZKVGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2CC2)C#N)C

Origin of Product

United States

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